
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid
Vue d'ensemble
Description
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an aminoalkyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s potential reactivity and utility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminoalkyl Group: The aminoalkyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aminoalkyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Biaryl or vinyl compounds.
Applications De Recherche Scientifique
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity . The thiophene ring and aminoalkyl group may contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Lacks the aminoalkyl group, making it less versatile in certain synthetic applications.
(5-Bromo-2-thienyl)boronic acid:
(5-{[(2-Ethylhexyl)amino]methyl}-2-thienyl)boronic acid: Similar structure but with a different alkyl group, which may influence its physical properties and reactivity.
Uniqueness
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the aminoalkyl group and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for the formation of complex molecules and the development of biologically active compounds with specific properties .
Propriétés
Formule moléculaire |
C10H18BNO2S |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
[5-[(2-methylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-3-8(2)6-12-7-9-4-5-10(15-9)11(13)14/h4-5,8,12-14H,3,6-7H2,1-2H3 |
Clé InChI |
PZMTVSBGJYKWJD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCC(C)CC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
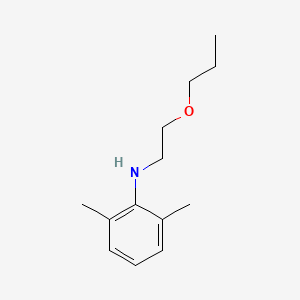
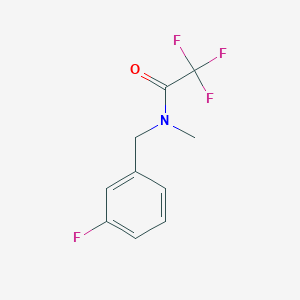
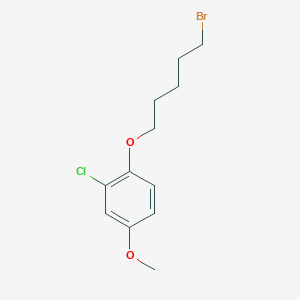


![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)

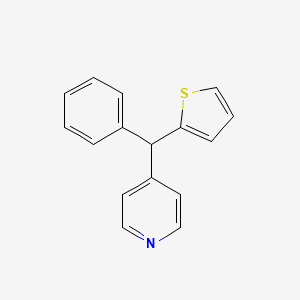

![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)
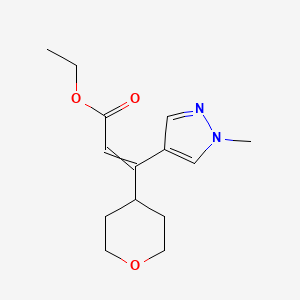
![methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)

